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Compound of Interest

Compound Name: (S)-Navlimetostat

Cat. No.: B10830322 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

(S)-Navlimetostat, also known as MRTX-1719, is a potent and selective, orally active inhibitor

of the PRMT5-MTA complex, a key enzyme in cellular methylation processes. This molecule

has demonstrated significant antitumor activity in preclinical models, particularly in cancers with

MTAP gene deletion. This technical guide provides a comprehensive overview of the

pharmacokinetics (PK) and pharmacodynamics (PD) of (S)-Navlimetostat in various animal

models, offering valuable insights for researchers and professionals in the field of oncology

drug development.

Pharmacokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
The pharmacokinetic profile of (S)-Navlimetostat has been characterized in several animal

species, demonstrating its potential as an orally bioavailable therapeutic agent. The following

tables summarize the key PK parameters observed in mice, beagle dogs, and cynomolgus

monkeys.

Table 1: Intravenous Pharmacokinetic Parameters of (S)-
Navlimetostat
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Animal Model Dose (mg/kg)

Total
Clearance (Cl‐
total)
(mL/min/kg)

Volume of
Distribution
(Vd) (L/kg)

Half-life (t½)
(h)

CD-1 Mouse 3 83 6.3 1.5

Beagle Dog 2 14 3.4 4.8

Cynomolgus

Monkey
2 15 2.3 6.1

Data sourced from MedChemExpress.

Table 2: Oral Pharmacokinetic Parameters of (S)-
Navlimetostat in CD-1 Mice

Dose (mg/kg) Cmax (µg/mL) AUCinf (h*µg/mL)
Oral Bioavailability
(F) (%)

30 1.16 4.85 80

Data sourced from MedChemExpress.[1]

Pharmacodynamics: Linking Exposure to Efficacy
The pharmacodynamic effects of (S)-Navlimetostat are closely linked to its mechanism of

action, which involves the inhibition of the PRMT5-MTA complex, leading to a reduction in

symmetric dimethylarginine (SDMA) levels on target proteins and subsequent tumor growth

inhibition.

Table 3: Pharmacodynamic Activity of (S)-Navlimetostat
in a LU99 Lung Cancer Xenograft Model
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Animal
Model

Tumor
Model

Administrat
ion Route

Dosing
Regimen

Key
Pharmacod
ynamic
Endpoint

Outcome

Immunocomp

romised Mice

LU99

orthotopic

xenograft

Oral (p.o.)

12.5-100

mg/kg/day for

21 days

Tumor

Growth

Inhibition

(TGI)

86% TGI at

50 mg/kg,

88% TGI at

100 mg/kg.[2]

Immunocomp

romised Mice

LU99

xenograft
Oral gavage

12.5, 25, 50,

100

mg/kg/day for

22 days

SDMA

reduction in

tumors

Dose-

dependent

reduction in

SDMA levels.

[3]

A notable characteristic of (S)-Navlimetostat is its durable pharmacodynamic effect. Studies in

LU99 xenograft models have shown that SDMA levels remain significantly reduced for several

days after the cessation of treatment, suggesting a sustained impact on the target pathway.[3]

Experimental Protocols
In Vivo Efficacy and Pharmacodynamic Studies in LU99
Xenograft Model

Animal Model: Immunocompromised mice (e.g., athymic nude mice).

Tumor Cell Line: LU99 human lung cancer cells, which harbor an MTAP deletion.

Tumor Implantation: Subcutaneous or orthotopic injection of LU99 cells to establish tumors.

Drug Administration: (S)-Navlimetostat was administered orally (p.o.) via gavage.

Dosing Regimen: Daily administration of doses ranging from 12.5 to 100 mg/kg for a period

of 21 or 22 days.[2][3]

Pharmacodynamic Assessment: Tumor tissues were collected at specified time points (e.g.,

4 hours after the last dose) to measure the levels of symmetric dimethylarginine (SDMA) by
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immunoblotting as a biomarker of PRMT5 inhibition.[3]

Efficacy Assessment: Tumor volume was measured regularly to determine the extent of

tumor growth inhibition (TGI).

Signaling Pathway and Mechanism of Action
(S)-Navlimetostat exerts its therapeutic effect through a synthetic lethal mechanism in cancer

cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
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Caption: Mechanism of action of (S)-Navlimetostat in MTAP-deleted cancer cells.
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In cells lacking the MTAP enzyme, the metabolite methylthioadenosine (MTA) accumulates.

This accumulated MTA binds to PRMT5, forming a partially inhibited PRMT5-MTA complex.

(S)-Navlimetostat selectively binds to and further inhibits this complex. This potent inhibition

leads to a significant reduction in the symmetric dimethylation of arginine residues on various

proteins, a key pharmacodynamic marker. The downstream consequences of this inhibition

include alterations in RNA splicing and gene expression, ultimately leading to apoptosis and

the inhibition of tumor growth. This synthetic lethal approach provides a targeted therapeutic

strategy for MTAP-deleted cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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